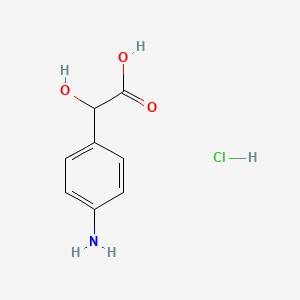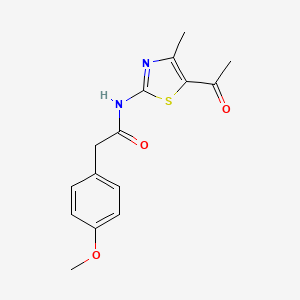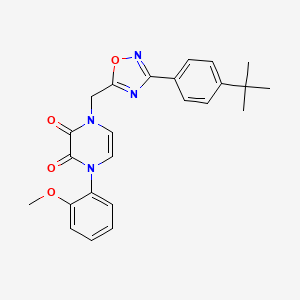![molecular formula C15H24Cl2N2O4 B2969878 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473265-96-2](/img/structure/B2969878.png)
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N2O4 and its molecular weight is 367.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemical Studies and Antipsychotic Activity
A comprehensive neurochemical study on a series of N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, including structures similar to 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, was conducted to characterize their pharmacological profiles. These compounds demonstrated varied affinities for D2, D1, 5-HT2, and cholinergic (M) receptors. Notably, certain analogues exhibited significant disinhibitory activity in open-field tests in rats, akin to anxiolytic drugs, and some showed a clozapine-like profile, indicating potential atypical antipsychotic activity. This study highlights the compound's relevance in researching central nervous system agents and antipsychotic drugs (Liégeois et al., 1994).
Molecular Docking and Drug Design
Research into the structural analysis and binding mechanisms of arylpiperazine derivatives, akin to the chemical structure , with α1A-adrenoceptor, showcases the utility of such compounds in drug design. Through conformational analysis, TDDFT calculations, and molecular docking, insights into the bioactivity against α1A-adrenoceptor were gained, providing a foundation for the development of highly selective antagonists with specific chirality (Xu et al., 2016).
Antidepressant and Analgesic Properties
A study on the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, including those structurally related to the compound , for their affinity towards 5-HT1A serotonin receptors, indicates potential for antidepressant and analgesic applications. The derivatives demonstrated micromolar affinity towards 5-HT1A receptors, suggesting their usefulness in designing novel therapeutic agents (Pessoa‐Mahana et al., 2012).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of novel derivatives, including those similar to this compound, revealed significant antibacterial and antifungal properties. Molecular modeling and docking studies with oxidoreductase proteins further supported the experimental findings, suggesting the potential of these compounds in developing new antimicrobial agents (Mandala et al., 2013).
Mechanism of Action
Target of Action
It is often the case that such compounds target specific proteins or enzymes within the body, which play a crucial role in various biological processes .
Mode of Action
Typically, such compounds interact with their targets by binding to them, which can result in changes to the target’s function or activity .
Biochemical Pathways
The compound likely interacts with one or more biochemical pathways, leading to downstream effects that can influence various biological processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and performs its function .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.2ClH/c1-16-4-6-17(7-5-16)9-12(18)10-19-13-2-3-14-15(8-13)21-11-20-14;;/h2-3,8,12,18H,4-7,9-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVTPBPQQGHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)


![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2969804.png)


![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)


![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2969815.png)

